(4,5-Difluoro-2-nitrophenyl)boronic acid

Descripción

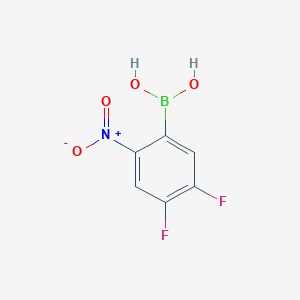

(4,5-Difluoro-2-nitrophenyl)boronic acid is an aromatic boronic acid derivative characterized by a nitro group at the ortho position and fluorine atoms at the 4 and 5 positions on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols and hydroxyl groups, enabling their use in sensors, drug delivery systems, and enzyme inhibition .

Structure

2D Structure

Propiedades

IUPAC Name |

(4,5-difluoro-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHNMXZHYNLNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1[N+](=O)[O-])F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675030 | |

| Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-59-2 | |

| Record name | B-(4,5-Difluoro-2-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration Method

-

- Mix the difluorophenylboronic acid with an organic solvent and add it dropwise to nitric acid in the presence of a catalyst.

- Control the reaction temperature between 30°C to 50°C.

- After completion, pour the reaction mixture into ice water, concentrate, cool, and allow the solid to precipitate.

- Filter and wash with cold water to obtain the product.

Specific Conditions

| Condition | Value/Description |

|---|---|

| Temperature | 30°C to 50°C |

| Solvent | DMSO or DMF |

| Catalyst | Sodium Nitrite |

| Yield | Typically high, depending on conditions |

Alternative Methods

While specific literature on This compound is limited, general methods for synthesizing nitrophenylboronic acids can be adapted. For instance, using acetic anhydride or chloroform as solvents and ammonium nitrate as a catalyst are options explored in similar syntheses.

Analysis and Characterization

Characterization of This compound involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.

- High-Performance Liquid Chromatography (HPLC) : For assessing purity and yield.

- Mass Spectrometry (MS) : To verify the molecular weight and structure.

Applications

This compound is used in various applications, including:

- Cross-Coupling Reactions : Such as Suzuki-Miyaura reactions for forming carbon-carbon bonds.

- Peptide Modifications : In nickel(II)-catalyzed cysteine S-arylation, where electron-deficient boronic acids are preferred.

Análisis De Reacciones Químicas

Types of Reactions: (4,5-Difluoro-2-nitrophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate, are used to facilitate the borylation process.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of (4,5-Difluoro-2-nitrophenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst. The presence of fluorine and nitro groups in this compound enhances its reactivity and selectivity in these reactions, making it a valuable reagent for synthesizing complex organic molecules .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Compound Name | Reactivity Level | Unique Features |

|---|---|---|

| This compound | High | Contains both fluorine and nitro groups |

| 4-Nitrophenylboronic acid | Moderate | Lacks fluorine atoms |

| 2-Nitrophenylboronic acid | Moderate | Different nitro positioning |

Medicinal Chemistry

Biological Activity

this compound exhibits promising biological activities that are being explored for therapeutic applications. Its ability to inhibit proteasome activity can lead to the accumulation of pro-apoptotic factors in cancer cells, making it a candidate for anticancer drug development .

Antioxidant Properties

The compound has demonstrated effective free radical scavenging capabilities, suggesting potential use in mitigating oxidative stress-related diseases .

Industrial Applications

Material Science

In the field of materials science, this compound is utilized to produce advanced materials and polymers. Its unique electronic properties due to the presence of fluorine atoms enhance material stability and performance .

Case Studies

Case Study 1: Cancer Therapy Development

Research has indicated that this compound can serve as a lead compound for developing new anticancer agents targeting proteasome inhibition. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines .

Case Study 2: Antibacterial Formulations

Studies exploring the antibacterial properties of this boronic acid have revealed its potential as an adjuvant to enhance existing antibiotics' efficacy. The compound's ability to inhibit specific enzymes relevant to bacterial resistance mechanisms has been documented .

Mecanismo De Acción

The mechanism of action of (4,5-Difluoro-2-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Structurally similar boronic acids differ in substituent positions and functional groups, significantly altering their properties:

Key Observations :

- Fluorine Substitution: Difluoro groups at 4,5 positions enhance acidity (lower pKa) through inductive effects compared to mono-fluoro analogs .

Physicochemical Properties

Acidity (pKa):

Fluorine substituents lower pKa by stabilizing the conjugate base via inductive effects. For example:

- (4,5-Difluoro-2-nitrophenyl)boronic acid is predicted to have a pKa ~7.5–8.5, closer to physiological pH than non-fluorinated analogs (e.g., phenylboronic acid, pKa ~8.8) .

- In contrast, 4-MCPBA (4-methylcarboxyphenylboronic acid) has a pKa ~10, making it less suitable for physiological applications .

Solubility:

- Hydrophobic substituents (e.g., phenanthren-9-yl boronic acid) reduce aqueous solubility, limiting in vitro utility .

- The target compound’s nitro group may improve solubility in polar solvents compared to alkyl-substituted analogs but could precipitate in culture media at high concentrations .

Antiproliferative Effects:

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM in triple-negative breast cancer (4T1 cells) .

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM .

Enzyme Inhibition:

- R39 Inhibition : Meta-substituted aryl boronic acids (e.g., compound 4 in ) show IC₅₀ = 20–30 µM, while ortho-substituted analogs are less potent. The target compound’s ortho-nitro group may limit R39 binding .

- HDAC Inhibition: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation at 1 µM, comparable to trichostatin A (1.5 µM) . The nitro group in the target compound could enhance similar activity through electrophilic interactions.

Actividad Biológica

(4,5-Difluoro-2-nitrophenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including cancer therapy and antibacterial treatments.

This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom that is also attached to a hydroxyl group. The introduction of fluorine and nitro groups enhances its biological activity and alters its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C6H4BClF2NO2 |

| Molecular Weight | 196.42 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | -0.59 |

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's mechanism is thought to involve the inhibition of proteasome activity, similar to other boronic acids like bortezomib, which has been approved for multiple myeloma treatment .

Case Study:

In a recent study, the compound was tested against MCF-7 cells, showing an IC50 value of approximately 18.76 µg/mL, indicating potent cytotoxicity while sparing healthy cell lines . This selectivity suggests potential for therapeutic applications with reduced side effects.

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various pathogens. It demonstrated significant activity against Escherichia coli at concentrations as low as 6.50 mg/mL . The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antibacterial properties.

3. Antioxidant Properties

The compound has also shown promising antioxidant activity, with effective free radical scavenging capabilities measured through DPPH assays . This property may enhance its therapeutic potential by mitigating oxidative stress in various diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Proteasome Inhibition: Similar to other boronic acids, it may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

- Enzyme Inhibition: The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Applications

Given its diverse biological activities, this compound holds potential applications in:

- Cancer Therapy: As a lead compound for developing new anticancer drugs targeting proteasome inhibition.

- Antibacterial Formulations: Development of new antibiotics or adjuvants to enhance the efficacy of existing antibiotics.

- Cosmetic and Pharmaceutical Industries: Due to its antioxidant properties and safety profile in non-cancerous cell lines .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity (4,5-Difluoro-2-nitrophenyl)boronic acid, and how do substituents influence the synthesis?

Boronic acids are typically synthesized via intermediates like boronic esters due to challenges in purifying free boronic acids. For this compound, the electron-withdrawing nitro (-NO₂) and fluorine groups may necessitate protective strategies during synthesis to avoid side reactions. Fluorine substituents can stabilize intermediates via resonance effects, while the nitro group may require reduction or protection under acidic conditions. Post-synthesis purification often involves chromatography or recrystallization .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) with dihydroxybenzoic acid (DHB) as a matrix prevents boroxine formation (dehydration/trimerization artifacts) and enables accurate mass analysis. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F and ¹¹B NMR, is critical for confirming substitution patterns and boron coordination. Derivatization with diols (e.g., pinacol) can stabilize the boronic acid for reliable HPLC analysis .

Q. How do the electron-withdrawing substituents (fluoro, nitro) affect the acidity and diol-binding capacity of this boronic acid?

The fluorine and nitro groups lower the pKa of the boronic acid, enhancing its ability to form boronate esters with diols under physiological pH. This increased acidity facilitates rapid binding kinetics (kon) with sugars like fructose or glycoproteins, as demonstrated in stopped-flow kinetic studies. However, steric hindrance from the 4,5-difluoro arrangement may reduce binding affinity compared to less substituted analogs .

Advanced Research Questions

Q. What experimental designs optimize the use of this compound in glycoprotein sensing, and how can non-specific binding be minimized?

Surface plasmon resonance (SPR) with boronic acid-functionalized surfaces (e.g., AECPBA-derivatized gold substrates) allows real-time monitoring of glycoprotein interactions. To reduce non-specific binding, buffer systems with high ionic strength (e.g., 150 mM NaCl) and mildly alkaline pH (8.0–8.5) are recommended. Competitive elution with sorbitol or fructose can selectively displace bound glycoproteins while minimizing interference from non-glycosylated proteins .

Q. How can computational modeling predict the reactivity of this compound in protease inhibition or drug design?

Density functional theory (DFT) calculations can model the boron-diol coordination geometry and predict binding affinities. Molecular docking studies with proteasome targets (e.g., β5 subunit) may reveal how the nitro group participates in hydrogen bonding, while fluorine atoms enhance hydrophobic interactions. Such models guide rational modifications to improve inhibitor specificity and potency, as seen in boronic acid-based proteasome inhibitors like bortezomib .

Q. What methodologies address boroxine formation during mass spectrometric analysis, and how does this impact structural interpretation?

On-plate derivatization with DHB or ethylene glycol stabilizes the boronic acid as a cyclic ester, preventing dehydration/trimerization. For MALDI-MS, DHB acts as both a matrix and derivatizing agent, enabling direct analysis without pre-purification. Fragmentation patterns (e.g., y- and b-ions) in MS/MS remain interpretable despite boronic acid adducts, though care is needed to distinguish between native and derivatized fragments .

Q. In anticancer studies, how does this compound’s selectivity for cancer cells compare to other boronic acid derivatives, and what mechanisms underlie its activity?

The nitro group may confer redox activity, enabling selective cytotoxicity in hypoxic tumor microenvironments. Comparative studies with glioblastoma cells show that 4,5-difluoro substitution enhances cellular uptake via passive diffusion, while the boronic acid moiety inhibits proteasome function. However, potency varies with cell type due to differences in boronic acid transporter expression .

Data Contradiction and Troubleshooting

Q. Why do some studies report conflicting binding affinities for this compound with similar diols?

Discrepancies often arise from solvent polarity, pH, or competing anions (e.g., phosphate). For example, fructose binding constants (Kd) measured in aqueous buffer (pH 7.4) may differ from those in methanol due to solvent effects on boronate ester stability. Standardizing experimental conditions (e.g., using HEPES buffer at pH 8.0) and validating via isothermal titration calorimetry (ITC) can resolve inconsistencies .

Q. How can researchers differentiate between specific boronic acid-diol binding and non-specific interactions in complex biological matrices?

Competitive inhibition assays using excess free diol (e.g., 100 mM glucose) or boronic acid inhibitors (e.g., 2-fluorophenylboronic acid) help distinguish specific interactions. Fluorescence anisotropy or Förster resonance energy transfer (FRET)-based assays further enhance specificity by focusing on labeled targets .

Methodological Innovations

Q. What advanced techniques enable real-time monitoring of boronic acid-diol binding kinetics in live cells?

Fluorescent probes incorporating this compound can be paired with Förster resonance energy transfer (FRET) reporters. Two-photon microscopy allows spatial-temporal resolution of binding events in cell membranes, while photoactivatable azobenzene-boronic acid hybrids enable light-controlled reversible binding for dynamic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.